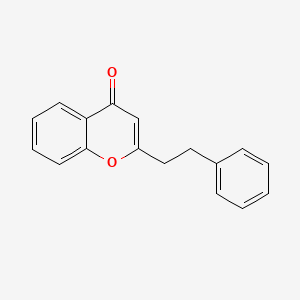

2-(2-Phényléthyl)chromone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Flidersiachromone has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

2-(2-Phenylethyl)chromone (PEC) is a naturally occurring phenolic compound that has been found to interact with various targets. One of the primary targets of PEC is SIRT2 , a member of the sirtuin family of proteins . SIRT2 is involved in various cellular processes, including cell cycle regulation and differentiation .

Mode of Action

PEC interacts with its targets through various mechanisms. For instance, it has been found to increase the acetylation level of α-tubulin, indicating that SIRT2, which can deacetylate tubulin, is possibly a target in carcinoma cells . This interaction can lead to changes in cell structure and function, potentially influencing cell growth and division .

Biochemical Pathways

The biosynthesis of PECs is thought to be similar to that of diarylheptanoids, with polyketide synthases (PKSs) playing a vital role . Genes annotated as chalcone synthases and O-methyltransferases may contribute to the biosynthesis of PECs . These enzymes are involved in the formation of the chromone backbone and the addition of the phenylethyl group, respectively .

Result of Action

PEC has been associated with various biological activities. It has been found to exhibit neuroprotective effects, reducing neurotoxicity in certain cell types . In addition, PEC has been associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . These effects are likely the result of PEC’s interaction with its targets and its influence on various cellular pathways.

Action Environment

The action of PEC can be influenced by various environmental factors. For instance, salinity stress has been found to induce the production of PECs in certain plant species . This suggests that environmental stressors can influence the biosynthesis and action of PEC. Additionally, the stability and efficacy of PEC may be affected by factors such as pH, temperature, and the presence of other compounds.

Analyse Biochimique

Biochemical Properties

2-(2-Phenylethyl)chromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease. Additionally, 2-(2-Phenylethyl)chromone exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . It also interacts with phosphodiesterases (PDEs), particularly PDE3A and PDE5A1, which are involved in cellular signaling pathways .

Cellular Effects

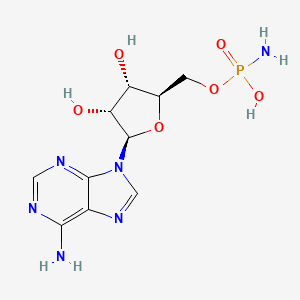

2-(2-Phenylethyl)chromone influences various cellular processes and functions. It has been observed to protect PC12 cells from corticosterone-induced injury, indicating its neuroprotective effects . The compound also affects cell signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by inhibiting PDEs . Furthermore, 2-(2-Phenylethyl)chromone can modulate gene expression and cellular metabolism, contributing to its anti-inflammatory and antimicrobial activities .

Molecular Mechanism

At the molecular level, 2-(2-Phenylethyl)chromone exerts its effects through various mechanisms. It binds to and inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The compound also inhibits PDEs, leading to increased levels of cAMP and cGMP, which are crucial for cellular signaling . Additionally, 2-(2-Phenylethyl)chromone’s antioxidant activity involves scavenging free radicals and reducing oxidative damage to biomolecules . These interactions contribute to its neuroprotective, anti-inflammatory, and antimicrobial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Phenylethyl)chromone have been studied over time. The compound has shown stability under various conditions, maintaining its bioactivity in both in vitro and in vivo studies . Long-term exposure to 2-(2-Phenylethyl)chromone has demonstrated sustained neuroprotective and anti-inflammatory effects, with minimal degradation observed . These findings suggest that the compound is stable and retains its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of 2-(2-Phenylethyl)chromone vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been reported . The threshold for these effects varies depending on the animal model and the specific study conditions. Overall, 2-(2-Phenylethyl)chromone demonstrates a favorable safety profile at therapeutic doses.

Metabolic Pathways

2-(2-Phenylethyl)chromone is involved in several metabolic pathways. It is biosynthesized from cinnamoyl-CoA and malonyl-CoA through the action of polyketide synthases (PKSs) . The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s diverse biological activities and its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-(2-Phenylethyl)chromone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Studies have shown that 2-(2-Phenylethyl)chromone can accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .

Subcellular Localization

2-(2-Phenylethyl)chromone’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it can modulate cellular processes and exert its bioactive effects . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de la flidersiachromone implique généralement l'utilisation de la chromatographie liquide haute performance (HPLC) couplée à la spectrométrie de masse à ionisation par électronébulisation (ESI/MS) . Cette méthode permet l'analyse qualitative et quantitative des flidersiachromones dans divers échantillons d'agarwood . La voie de synthèse implique l'extraction du composé de l'agarwood, suivie d'une purification par HPLC/ESI/MS .

Méthodes de Production Industrielle

La production industrielle de flidersiachromone implique l'extraction à grande échelle d'agarwood, suivie de l'utilisation de techniques chromatographiques avancées pour isoler et purifier le composé . Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

La flidersiachromone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène au composé, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique le retrait d'oxygène ou l'ajout d'hydrogène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et Conditions Communes

Les réactifs courants utilisés dans les réactions de flidersiachromone comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées, notamment des températures et des niveaux de pH spécifiques .

Principaux Produits Formés

Les principaux produits formés à partir des réactions de flidersiachromone comprennent divers dérivés oxydés, réduits et substitués .

Applications de la Recherche Scientifique

La flidersiachromone possède un large éventail d'applications de recherche scientifique, notamment :

Industrie : Elle est utilisée dans l'industrie des parfums en raison de ses propriétés aromatiques uniques.

Mécanisme d'Action

Le mécanisme d'action de la flidersiachromone implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle exerce ses effets en se liant aux enzymes et aux récepteurs, modulant leur activité . La structure unique du composé lui permet d'interagir avec diverses molécules biologiques, conduisant à son large éventail d'activités .

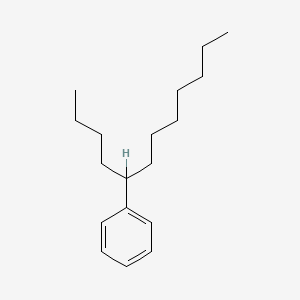

Comparaison Avec Des Composés Similaires

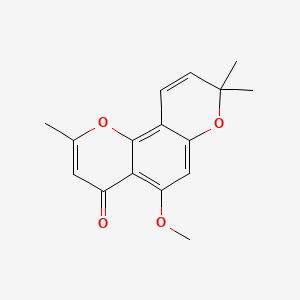

La flidersiachromone est unique par rapport à d'autres composés similaires en raison de sa structure et de ses propriétés spécifiques. Les composés similaires comprennent d'autres chromones telles que :

2-Phényléthylchromone : Structure similaire mais avec des substituants différents.

4H-1-Benzopyran-4-one : Structure chromone de base sans le groupe phényléthyle.

Ces composés partagent certaines similitudes avec la flidersiachromone mais diffèrent dans leurs propriétés chimiques et biologiques spécifiques .

Propriétés

IUPAC Name |

2-(2-phenylethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZNWFQJBFLELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210818 | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61828-53-3 | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61828-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061828533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene](/img/structure/B1200816.png)